L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl-
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Overview
Description
L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- is a peptide compound composed of multiple amino acids. This compound is significant due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functions of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol to break disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis, chemical modification reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may activate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-valyl-L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-arginyl-L-arginyl-L-valyl-L-valyl-L-glutaminyl-L-arginyl-L-α-glutamyl-L-lysyl-L-arginyl-: Another peptide with a similar sequence but different amino acid composition.
L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate:
Uniqueness
L-Serine, L-alanyl-L-prolyl-L-threonyl-L-lysyl-L-arginyl-L-lysylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
340737-68-0 |
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Molecular Formula |
C35H65N13O11 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H65N13O11/c1-19(38)33(57)48-16-8-12-25(48)31(55)47-27(20(2)50)32(56)46-22(10-4-6-14-37)29(53)45-23(11-7-15-41-35(39)40)30(54)44-21(9-3-5-13-36)28(52)42-17-26(51)43-24(18-49)34(58)59/h19-25,27,49-50H,3-18,36-38H2,1-2H3,(H,42,52)(H,43,51)(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,58,59)(H4,39,40,41)/t19-,20+,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI Key |
YHVMSHMAWIRTIO-HVJWLESQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N)O |
Origin of Product |
United States |
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